2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol
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Overview
Description
2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that features a bromostyryl group attached to a triazole ring, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol typically involves multiple steps, starting with the preparation of the bromostyryl intermediate. This can be achieved through a bromination reaction of styrene derivatives. The bromostyryl intermediate is then subjected to a cyclization reaction with a suitable triazole precursor under controlled conditions to form the triazole ring. Finally, the phenol group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromostyryl group can be reduced to form the corresponding styrene derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Styrene derivatives
Substitution: Various substituted phenol derivatives
Scientific Research Applications
2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. The bromostyryl group can engage in π-π stacking interactions with aromatic residues in proteins, while the triazole ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-Chlorostyryl)-1H-1,2,4-triazol-5-yl)phenol
- 2-(3-(4-Methylstyryl)-1H-1,2,4-triazol-5-yl)phenol
- 2-(3-(4-Fluorostyryl)-1H-1,2,4-triazol-5-yl)phenol
Uniqueness
2-(3-(4-Bromostyryl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The bromine atom also provides a handle for further functionalization through halogen exchange reactions .
Properties
IUPAC Name |
2-[5-[(E)-2-(4-bromophenyl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-12-8-5-11(6-9-12)7-10-15-18-16(20-19-15)13-3-1-2-4-14(13)21/h1-10,21H,(H,18,19,20)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXGMWJOVHBVPJ-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C=CC3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)/C=C/C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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